An In-Depth Technical Guide to the Chemical Properties of Farnesyl Acetate
An In-Depth Technical Guide to the Chemical Properties of Farnesyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesyl acetate (C₁₇H₂₈O₂) is a naturally occurring sesquiterpenoid ester. As a derivative of farnesol, it plays a role in various biological processes and is of significant interest to researchers in fields ranging from entomology to oncology. This technical guide provides a comprehensive overview of the chemical properties of farnesyl acetate, detailed experimental protocols for its synthesis and analysis, and an examination of its role in cellular signaling pathways.
Chemical and Physical Properties
Farnesyl acetate is a colorless to pale yellow liquid with a characteristic floral, green, and rosy odor.[1][2] It is practically insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[1][3]
Table 1: Quantitative Chemical Properties of Farnesyl Acetate
| Property | Value | References |
| Molecular Formula | C₁₇H₂₈O₂ | [4] |
| Molecular Weight | 264.40 g/mol | [4] |
| Boiling Point | 165-166 °C at 9.00 mmHg; 325 °C at 760 mmHg | [1][5] |
| Melting Point | Not available | [5] |
| Density | 0.905 - 0.914 g/mL at 25 °C | [1][2] |
| Refractive Index | 1.470 - 1.478 at 20 °C | [1][2] |
| Vapor Pressure | 0.000054 mmHg at 25 °C (estimated) | [1] |
| Flash Point | 110 °C (230 °F) | [1][5] |
| Solubility in Water | 0.03236 mg/L at 25 °C (estimated) | [1] |
| logP (Octanol/Water) | 5.790 (estimated) | [1] |
Experimental Protocols
Synthesis of Farnesyl Acetate from Farnesol
A common method for the synthesis of farnesyl acetate is the esterification of farnesol with acetic anhydride in the presence of a base catalyst like pyridine.[5][6]
Materials:
-
Farnesol
-
Dry pyridine
-
Acetic anhydride
-
Petroleum ether (b.p. 60–68 °C)
-
5% Sulfuric acid
-
Saturated aqueous sodium hydrogen carbonate
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a stoppered Erlenmeyer flask, dissolve 0.11 moles of farnesol in 40 mL of dry pyridine.
-
Add 40 mL of acetic anhydride in four portions over a 15-minute period while stirring.
-
Allow the mixture to stand for 6 hours.
-
Pour the mixture onto 250 g of ice and add 400 mL of water.
-
Extract the aqueous mixture with five 100-mL portions of petroleum ether.
-
Combine the organic extracts and wash successively with two 50-mL portions of water, 5% sulfuric acid, and saturated aqueous sodium hydrogen carbonate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator to yield farnesyl acetate as a colorless oil.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a primary technique for the identification and quantification of farnesyl acetate, particularly in complex mixtures like essential oils.
Instrumentation and Conditions (Adapted for Sesquiterpene Acetates):
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: HP-5 (30m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.[3]
-
Injector Temperature: 250 °C.[7]
-
Oven Temperature Program:
-
Initial temperature: 80 °C.
-
Ramp: 10 °C/min to 280 °C.[7]
-
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 40-550.
-
Identification: Based on comparison of mass spectra with NIST libraries and retention indices.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of farnesyl acetate and its stereoisomers.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Standard: Tetramethylsilane (TMS).
-
¹H-NMR Data: Chemical shifts are reported in ppm (δ) relative to TMS. Data should include chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz.[8]
-
¹³C-NMR Data: Chemical shifts are reported in ppm (δ) relative to TMS. Unambiguous assignment of all carbon resonances can be achieved using techniques such as Lanthanide Induced Shifts (LIS).[9]
Infrared (IR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive method for identifying the functional groups present in farnesyl acetate.
Instrumentation and Conditions:
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000–600 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.[2]
-
Sample Preparation: A few drops of the liquid sample are placed directly on the ATR crystal.[10]
-
Key Spectral Features: The IR spectrum of farnesyl acetate will show characteristic strong absorption bands for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-O stretches (between 1300 and 1000 cm⁻¹).[6]
Signaling Pathways and Biological Activity
Farnesyl acetate, as a derivative of farnesol, is implicated in cellular processes such as apoptosis. Farnesol has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the endoplasmic reticulum (ER) stress response and the activation of key signaling pathways, including the NF-κB and MAPK pathways.[1][11][12]
Farnesol-Induced Apoptosis via NF-κB and MAPK Signaling
Farnesol treatment in human lung carcinoma cells has been demonstrated to reduce the levels of IκBα, leading to the nuclear translocation of the NF-κB p65/RelA subunit.[12] Concurrently, farnesol activates the MEK1/2-ERK1/2 signaling cascade, which in turn activates MSK1. Activated MSK1 then phosphorylates p65/RelA at Ser276, enhancing its transcriptional activity.[12] This cascade results in the increased expression of inflammatory and apoptosis-related genes.[1][12]
Caption: Farnesol-induced NF-κB and MAPK signaling cascade leading to apoptosis.
Experimental Workflow for Synthesis and Purification
The synthesis and subsequent purification of farnesyl acetate can be visualized as a streamlined workflow, ensuring high purity of the final product.
Caption: Workflow for the synthesis and purification of farnesyl acetate.
Conclusion
Farnesyl acetate is a sesquiterpenoid with well-defined chemical and physical properties. Its synthesis is straightforward, and its analysis can be accomplished using standard chromatographic and spectroscopic techniques. The biological activity of its precursor, farnesol, particularly in inducing apoptosis through defined signaling pathways, highlights the potential of farnesyl acetate and related compounds as subjects for further investigation in drug development and other scientific disciplines. This guide provides the foundational technical information necessary for researchers to effectively work with and understand this versatile molecule.
References
- 1. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. Farnesyl acetate | C17H28O2 | CID 94403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Farnesyl acetate (CAS N° 29548-30-9) [scentree.co]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NF-κB-dependent Transcriptional Activation in Lung Carcinoma Cells by Farnesol Involves p65/RelA(Ser276) Phosphorylation via the MEK-MSK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
